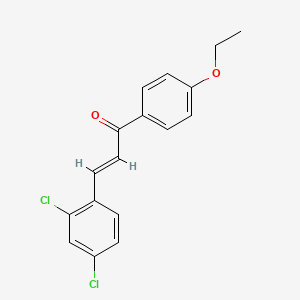
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14Cl2O2 and its molecular weight is 321.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its antibacterial, antifungal, and antichlamydial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
Key Properties:
- CAS Number: 113093-57-5
- Molecular Weight: 305.20 g/mol
- Physical Form: Solid
- Purity: ≥90%
Antibacterial Activity
Chalcone derivatives have shown significant antibacterial effects against various strains of bacteria. For example, studies report that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Antifungal Activity
Research indicates that chalcone derivatives possess antifungal properties as well. For instance, some studies have demonstrated that these compounds can inhibit fungal growth at varying concentrations, making them potential candidates for antifungal drug development .
Antichlamydial Activity
A notable area of interest is the antichlamydial activity of this compound. Recent studies have highlighted that chalcone derivatives can selectively target Chlamydia species, disrupting their growth and viability . The mechanism involves interference with the bacterial inclusion formation in infected cells.
Case Study:
In a study assessing the antichlamydial activity of various chalcones, it was found that certain derivatives significantly reduced the number of infectious elementary bodies (EBs) produced by Chlamydia trachomatis in human epithelial cells . This indicates a promising therapeutic potential for treating chlamydial infections.
The biological activity of this compound is largely attributed to its ability to interact with bacterial enzymes and disrupt cellular processes. The α,β-unsaturated carbonyl moiety is crucial for its reactivity with nucleophiles in microbial cells .
Toxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that certain chalcone derivatives exhibit low toxicity towards human cells while maintaining antimicrobial efficacy . Further toxicological assessments are necessary to establish a comprehensive safety profile.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-15-8-4-13(5-9-15)17(20)10-6-12-3-7-14(18)11-16(12)19/h3-11H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSDTNJRWQHEEV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














